6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Description
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a dihydroquinoline derivative characterized by a methoxy group at position 6, two methyl groups at position 2, and a methyl group at position 4 (Fig. 1). It is synthesized via the reaction of p-anisidine with acetone, yielding a brown oil with a 71% efficiency . While its direct biological activities are less documented in the provided evidence, its structural analogs, such as ethoxyquin (6-ethoxy-) and 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have been extensively studied for their antioxidant, anti-inflammatory, and hepatoprotective properties. The methoxy group at position 6 likely influences its metabolic stability and electronic properties compared to ethoxy or hydroxyl substituents in related compounds.
Properties
IUPAC Name |
6-methoxy-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICGCZZOQMMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3. These catalysts enhance the efficiency of the reaction and improve the yield of the product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Antioxidant Activity
The compound exhibits potent antioxidant properties, making it valuable in various applications:
- Rubber Industry : It serves as an effective antioxidant in rubber formulations, enhancing durability and longevity by preventing oxidative degradation .
- Plastics Manufacturing : Improves thermal stability in plastics, increasing resistance to heat and extending the useful life of products such as automotive parts .
- Coatings and Sealants : Protects coatings from environmental factors, ensuring better performance in outdoor applications .
Research indicates that 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline may possess antibacterial and antimalarial properties:
- Anti-inflammatory Effects : Studies have shown that it can interact with specific enzymes linked to inflammation and modulate signaling pathways involved in inflammatory responses.
- Hepatoprotective Properties : Investigated for its potential as a hepatoprotective agent against oxidative stress-induced liver injury in animal models .
Hepatoprotective Study
A study on rats with acetaminophen-induced liver damage demonstrated that the administration of this compound significantly reduced markers of oxidative stress and inflammation. The compound was shown to normalize liver function markers and reduce apoptotic processes through its antioxidant activity .
Antioxidant Efficacy in Rubber
In industrial applications, the compound has been tested as an antioxidant in rubber formulations. Results indicated that it effectively inhibited oxidative degradation during prolonged exposure to heat and UV light, thus enhancing the lifespan of rubber products used in automotive and industrial applications .
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Rubber Industry | Antioxidant in formulations | Enhances durability and longevity |
| Plastics Manufacturing | Thermal stability improvement | Increases resistance to heat |
| Coatings and Sealants | Environmental protection | Improves performance in outdoor applications |
| Medicine | Potential hepatoprotective agent | Reduces oxidative stress and inflammation |
| Biological Research | Study of antibacterial properties | Potential therapeutic uses |
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s structure allows it to interact with free radicals, neutralizing them and preventing cellular damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural modifications, biological activities, and applications of 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its analogs:
Mechanistic and Metabolic Comparisons
Metabolic Pathways: Ethoxyquin: Undergoes de-ethylation to form 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and 2,2,4-trimethyl-6-quinolone, the latter being a toxic oxidation product . 6-Hydroxy derivative: Acts as both a metabolite and an active hepatoprotective agent, reducing oxidative stress markers (e.g., 8-isoprostane) and inhibiting NF-κB-mediated inflammation . BHDQ: Structural benzoylation prevents conversion to toxic quinolinones, enhancing safety while maintaining antioxidant efficacy .
Antioxidant Mechanisms: Ethoxyquin: Scavenges free radicals but generates pro-oxidant metabolites at high doses, leading to DNA adducts . 6-Hydroxy derivative: Directly neutralizes ROS, restores glutathione levels, and inhibits caspase-3/8/9 in apoptotic pathways . BHDQ: Activates Nrf2/FOXO1 signaling, upregulating endogenous antioxidant enzymes (SOD1, GPx1) .
Toxicity Profiles: Ethoxyquin’s carcinogenicity limits its human use .
Research Findings
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Reduced acetaminophen-induced oxidative stress by 40–60% in rats, normalized ALT/AST levels, and suppressed caspase-3 activity by 50% . Outperformed silymarin (a common hepatoprotectant) in restoring antioxidant enzyme function .
- BHDQ :
- Ethoxyquin :
- Demonstrated dose-dependent hepatoprotection in pigs but caused DNA damage in long-term rodent studies .
Biological Activity
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (C₁₃H₁₇NO) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.
Antioxidant Properties
This compound exhibits potent antioxidant activity. Its mechanism involves the inhibition of lipid peroxidation and protection against oxidative stress. This capability is crucial for cellular protection against damage caused by free radicals. The compound has been shown to enhance the function of the antioxidant system in various models of oxidative stress-induced damage .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has demonstrated efficacy against a range of bacterial strains and has been explored for its potential as an antibacterial agent.
Hepatoprotective Effects
A study focused on the hepatoprotective effects of this compound revealed its ability to mitigate liver injury induced by acetaminophen in animal models. The compound reduced oxidative stress markers and inflammatory cytokines while normalizing liver function tests . This suggests its potential application in treating liver diseases.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Mechanism : The compound acts by scavenging free radicals and preventing oxidative damage to cellular components.
- Inhibition of Apoptosis : It modulates apoptotic pathways by decreasing the activity of caspases involved in cell death processes .
- Regulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines and NF-κB pathways, it helps in reducing inflammation associated with various diseases .
Study on Liver Injury
In a controlled study involving rats with acetaminophen-induced liver damage:
- Groups : Rats were divided into control and treatment groups receiving varying doses of this compound.
- Findings : The treatment group exhibited significantly lower levels of liver enzymes (ALT and AST), indicating reduced liver injury. Histopathological examination showed less necrosis and inflammation compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₇NO | Methoxy group enhances reactivity | Antioxidant, antimicrobial |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅NO | Hydroxyl group present | Hepatoprotective |
| 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅NO | Different substitution pattern | Antioxidant |
Q & A
Q. What are the most reliable synthetic routes for 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation of substituted anilines with ketones. For example:
- Catalytic Lewis Acids : Bi(OTf)₃ (5 mol%) in acetonitrile under microwave irradiation (215–220°C) achieves yields >90% by accelerating cyclization .
- Solvent-Free Approaches : Triethyl methanetricarboxylate acts as both solvent and reagent, enabling high yields (~95%) while adhering to green chemistry principles .
- Key Variables : Excess ketone (3x molar ratio) and reaction time (3–5 hours) minimize side products. Post-synthesis purification via flash chromatography (EtOAc/cyclohexane) ensures >98% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles, ring puckering (e.g., sofa conformation with θ = 49.3° for dihydroquinoline derivatives), and hydrogen-bonding networks (e.g., N–H⋯O interactions forming infinite chains) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm). NOESY confirms stereochemistry in substituted derivatives .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.15) .
Q. What functionalization reactions are feasible at the quinoline core?
Methodological Answer:
- Oxidation : Potassium permanganate (KMnO₄) selectively oxidizes the 1,2-dihydro ring to quinoline, while preserving methoxy groups .
- Substitution : Nucleophilic attack (e.g., NaOMe) at C-4 replaces carboxylates with alkoxy groups .
- Reduction : LiAlH₄ reduces carbonyls to alcohols without disrupting the dihydroquinoline scaffold .
Advanced Research Questions
Q. How do catalytic mechanisms differ between Brønsted and Lewis acids in dihydroquinoline synthesis?
Methodological Answer:
- Lewis Acids (e.g., Bi(OTf)₃) : Polarize carbonyl groups via σ-complex formation, lowering the activation energy for cyclization. Kinetic studies show a 2.5x rate increase compared to H₂SO₄ .
- Brønsted Acids (e.g., H₃PO₄) : Protonate the amine, facilitating nucleophilic attack on the ketone. However, side reactions (e.g., over-oxidation) reduce yields by ~15% .
- Mechanistic Proof : Isotopic labeling (¹⁵N-aniline) and DFT calculations validate intermediates .
Q. How can contradictions in solvent efficiency be resolved for scalable synthesis?
Methodological Answer:
- Data Contradiction : Diphenyl oxide (traditional solvent) vs. triethyl methanetricarboxylate (green solvent).
- Resolution : Solvent-free methods reduce toxicity but require excess reagent (3x). Recycling triethyl methanetricarboxylate (95% recovery via distillation) balances cost and sustainability .
- Process Optimization : Continuous flow reactors improve heat transfer, mitigating thermal degradation in large-scale runs .
Q. What structure-activity relationships (SARs) govern biological activity in dihydroquinoline derivatives?
Methodological Answer:
- Antimicrobial Activity : Methoxy groups at C-6 enhance lipophilicity (logP ~2.8), improving membrane penetration. EC₅₀ values drop from 25 µM (unsubstituted) to 8 µM (6-methoxy) .
- Enzyme Inhibition : 2,2,4-Trimethyl groups sterically hinder CYP3A4 binding (IC₅₀ = 12 µM vs. 45 µM for dimethyl analogs) .
- SAR Table :
| Substituent | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| 6-Methoxy | 8 µM (Antimicrobial) | 2.8 |
| 2,2,4-Trimethyl | 12 µM (CYP3A4) | 3.1 |
| 4-Carboxylate | >100 µM | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
